N-[2-(1-methylcyclopropyl)phenyl]acetamide
Overview
Description
N-[2-(1-methylcyclopropyl)phenyl]acetamide, also known as N-(1-methylcyclopropyl)-2-(2-phenylethyl)acetamide or U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has been used in scientific research to study the mechanisms of opioid receptors and their effects on the body.
Mechanism of Action
N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide acts as an agonist for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also has moderate affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions. The activation of these receptors by N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide leads to the release of neurotransmitters such as dopamine, which produces a feeling of euphoria and pain relief.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide include pain relief, sedation, and respiratory depression. It has also been shown to produce tolerance and dependence in animal studies, which has led to concerns about its potential for abuse.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide in lab experiments is its high affinity for the mu-opioid receptor, which makes it a useful tool for studying the mechanisms of opioid receptors. However, its potential for abuse and the risk of respiratory depression limit its use in animal studies.
Future Directions
Future research on N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide could focus on its potential as a therapeutic agent for pain management and addiction treatment. Studies could also investigate its effects on other opioid receptors and neurotransmitter systems. Additionally, research could explore the development of safer and more effective opioid medications based on the structure of N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide.
Scientific Research Applications
N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide has been used in scientific research to study the mechanisms of opioid receptors and their effects on the body. It has been shown to have high affinity for the mu-opioid receptor and moderate affinity for the delta-opioid receptor. This has led to its use in studies on pain management, addiction, and tolerance to opioids.
properties
IUPAC Name |
N-[2-(1-methylcyclopropyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-11-6-4-3-5-10(11)12(2)7-8-12/h3-6H,7-8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSQGJFUYOSSMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2(CC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391899 | |
Record name | N-[2-(1-Methylcyclopropyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Methylcyclopropyl)phenyl]acetamide | |
CAS RN |
210297-38-4 | |
Record name | N-[2-(1-Methylcyclopropyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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